molecular formula C20H24N4OS B5659704 1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone

1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone

Cat. No. B5659704
M. Wt: 368.5 g/mol
InChI Key: BQQHCCSUVNLQCZ-UHFFFAOYSA-N
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Description

Research on pyrrole and triazole derivatives has been extensive due to their interesting chemical and physical properties, which have applications in various fields, including materials science and pharmaceuticals. Pyrrole and triazole rings are common motifs in compounds exhibiting significant biological activities and are used in the synthesis of materials with novel optical and electronic properties.

Synthesis Analysis

The synthesis of pyrrole and triazole derivatives typically involves multistep reactions, including condensation, cyclization, and substitution reactions. For example, Singh et al. (2013) described the synthesis and characterization of ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate using NMR, UV–Vis, FT-IR, and mass spectroscopy, demonstrating complex synthetic routes that can be adapted for related compounds (Singh, Baboo, Rawat, & Gupta, 2013).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are commonly used to determine the molecular structures of pyrrole and triazole derivatives. Liu et al. (2010) synthesized novel 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives and determined their structures using IR, NMR spectroscopy, and HRMS, highlighting the importance of these techniques in understanding molecular geometry (Liu et al., 2010).

Chemical Reactions and Properties

Pyrrole and triazole compounds undergo various chemical reactions, including nucleophilic substitution and cyclization, which are crucial for their chemical diversity and utility in synthetic chemistry. The reactivity of these compounds allows for the synthesis of a wide range of derivatives with different properties.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of pyrrole and triazole derivatives depend on their molecular structure and substitution patterns. These properties are important for the compound's application in material science and drug design.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity of functional groups, are key to the biological activity and reactivity of pyrrole and triazole derivatives in chemical syntheses. Studies such as those by Singh et al. (2013) provide insights into the reactivity descriptors and electronic properties of these compounds, which are essential for understanding their chemical behavior (Singh, Kumar, Tiwari, Rawat, & Gupta, 2013).

properties

IUPAC Name

1-(1-ethyl-2,5-dimethylpyrrol-3-yl)-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4OS/c1-5-23-14(3)12-17(15(23)4)18(25)13-26-20-22-21-19(24(20)6-2)16-10-8-7-9-11-16/h7-12H,5-6,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQHCCSUVNLQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C1C)C(=O)CSC2=NN=C(N2CC)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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